Odanacatib - 603139-19-1

Odanacatib

Catalog Number: EVT-287308
CAS Number: 603139-19-1
Molecular Formula: C25H27F4N3O3S
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Odanacatib is a selective, reversible inhibitor of cathepsin K, a cysteine protease enzyme primarily found in osteoclasts. [, , , ] In scientific research, odanacatib serves as a valuable tool for investigating the role of cathepsin K in various biological processes, particularly bone resorption and remodeling. [, ] Its high selectivity for cathepsin K makes it a powerful tool for dissecting the specific contributions of this enzyme in complex biological systems. []

Synthesis Analysis

One efficient enantioselective synthesis of odanacatib involves a key stereospecific SN2 triflate displacement reaction. [] This step involves reacting a chiral α-trifluoromethylbenzyl triflate with (S)-γ-fluoroleucine ethyl ester to create the necessary α-trifluoromethylbenzyl amino stereocenter with high yield and minimal loss of stereochemistry. [] The complete synthesis of odanacatib is achieved in six steps with an overall yield of 61%. [] Alternative synthetic routes utilizing biocatalysts, microwave irradiation, and continuous flow techniques have also been explored to optimize the production of odanacatib building blocks. []

Molecular Structure Analysis

The primary chemical reaction associated with odanacatib is its binding to and inhibition of the cathepsin K enzyme. [, , ] This interaction is reversible, meaning odanacatib does not permanently modify the enzyme's structure. [, ] Metabolically, odanacatib undergoes several transformations, including methyl hydroxylation, primarily mediated by CYP3A enzymes, and a novel oxidative demethylation of its methylsulfonyl moiety. [, ]

Mechanism of Action

Odanacatib exerts its effects by selectively and reversibly binding to the active site of cathepsin K. [, , ] This binding inhibits the enzyme's catalytic activity, preventing the degradation of type I collagen, a crucial component of the bone matrix. [, , ] This selective inhibition of cathepsin K disrupts the normal bone resorption process while largely preserving bone formation, leading to a net increase in bone mineral density. [, , , ]

Physical and Chemical Properties Analysis

Odanacatib demonstrates slow absorption following oral administration, achieving peak plasma concentrations after approximately 4-6 hours. [] It exhibits a long apparent elimination half-life, ranging from 40 to 80 hours, supporting once-weekly dosing. [, ] Odanacatib's bioavailability is dose-dependent and influenced by food intake, with higher fat meals increasing its absorption. [] Its volume of distribution is approximately 100 L, and systemic clearance is low (around 13 mL/min), indicating it is a low-extraction ratio drug. []

Applications

Odanacatib has been extensively studied for its potential in treating osteoporosis and other skeletal disorders characterized by excessive bone remodeling. [, , ] Research highlights its ability to:

  • Increase bone mineral density: Studies show that odanacatib treatment leads to significant increases in bone mineral density at the lumbar spine and hip compared to placebo. [, , , , , ]
  • Improve bone strength: Odanacatib treatment improves estimated bone strength at various sites, including the spine, hip, distal radius, and tibia, as assessed by finite element analysis and imaging techniques. [, , , ]
  • Reduce bone resorption markers: Odanacatib effectively reduces biochemical markers of bone resorption, such as serum C-telopeptides of type I collagen and urinary N-telopeptide of type I collagen. [, , ]
  • Preserve bone formation: Unlike some other antiresorptive agents, odanacatib's effects on bone formation are less pronounced, potentially offering an advantage in maintaining bone quality. [, , ]
  • Inhibiting orthodontic recurrence: Research suggests odanacatib may reduce orthodontic relapse by promoting insulin-like growth factor 1 (IGF-1) expression and increasing bone mineral density in the alveolar bone. []
  • Treating dentin erosion: Odanacatib exhibits potential for controlling dentin erosion by effectively reducing dentin collagen degradation. []
  • Treating periapical disease: Studies in mouse models indicate that odanacatib can inhibit periapical disease development, reduce bone erosion, and suppress the local immune response. []
Future Directions
  • Understanding the long-term effects of odanacatib on bone quality and fracture healing. [, ]
  • Developing novel cathepsin K inhibitors with improved safety profiles. []
  • Investigating the potential of cathepsin K inhibitors for treating other bone diseases, such as bone metastases and osteoarthritis. [, , ]
  • Further exploring the role of cathepsin K in other physiological processes beyond bone remodeling. []

Properties

CAS Number

603139-19-1

Product Name

Odanacatib

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Molecular Formula

C25H27F4N3O3S

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1

InChI Key

FWIVDMJALNEADT-SFTDATJTSA-N

SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK0822; MK-0822; MK 0822; Odanacatib .

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.